Pyridomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

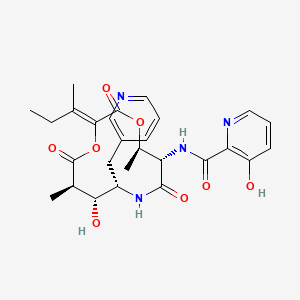

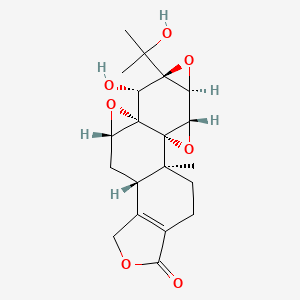

Pyridomycin is a natural product with potent antimycobacterial activity, specifically targeting Mycobacterium tuberculosis. It is a cyclodepsipeptide produced by the bacterium Streptomyces pyridomyceticus. This compound has garnered significant attention due to its ability to inhibit the InhA enoyl reductase, a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridomycin is biosynthesized through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The ring structure of this compound is generated by the NRPS-PKS hybrid system (PyrE-F-G). The biosynthesis involves the incorporation of various amino acids and keto acids, followed by cyclization and tailoring steps .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces pyridomyceticus. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyridomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The enolic acid moiety in the this compound core system is an important pharmacophoric group, and the natural configuration of the C-10 hydroxyl contributes to its bioactivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed: The major products formed from the reactions of this compound include various analogues with modifications in the enolic acid moiety and the C-10 hydroxyl group. These analogues are studied for their potential enhanced bioactivity and reduced toxicity .

Scientific Research Applications

Pyridomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis of cyclodepsipeptides and the mechanisms of NRPS-PKS hybrid systems .

Biology: In biology, this compound is studied for its interactions with various enzymes and proteins, particularly the InhA enoyl reductase. It serves as a tool for understanding the molecular mechanisms of enzyme inhibition and resistance .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis. Its ability to inhibit drug-resistant strains of Mycobacterium tuberculosis makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new antibiotics and antimicrobial agents. Its unique structure and mode of action provide valuable insights for the design of novel drugs .

Mechanism of Action

Pyridomycin exerts its effects by inhibiting the InhA enoyl reductase of Mycobacterium tuberculosis. It acts as a competitive inhibitor of the NADH-binding site of InhA, thereby blocking the synthesis of mycolic acids, which are essential for the integrity of the mycobacterial cell wall. This inhibition leads to the death of the mycobacterial cells .

Comparison with Similar Compounds

- Isoniazid

- Ethionamide

- Alkyl diphenyl ethers

- Pyrrolidine carboxamides

- 2-amino-1,3,4-thiadiazole derivatives

Pyridomycin’s unique binding mode and its effectiveness against drug-resistant strains of Mycobacterium tuberculosis highlight its potential as a valuable therapeutic agent in the fight against tuberculosis.

Properties

Molecular Formula |

C27H32N4O8 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14-/t15-,16-,18+,20+,22-/m1/s1 |

InChI Key |

WHIKSLGSXKIHCA-QJJXMMRLSA-N |

SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

Isomeric SMILES |

CC/C(=C\1/C(=O)O[C@@H]([C@@H](C(=O)N[C@H]([C@@H]([C@H](C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |

Canonical SMILES |

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |

Synonyms |

pyridomycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE](/img/structure/B1226343.png)

![4-({3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}carbamoyl)phenyl acetate](/img/structure/B1226344.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![5-amino-3-[3-(methylamino)propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1226349.png)

![4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1226350.png)

![2-[(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1226351.png)

![1-[2-[(4-Chlorophenyl)thio]-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1226365.png)

![3-(benzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B1226366.png)